molecular formula C17H27N5O3 B2827752 8-(butylamino)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 927576-51-0

8-(butylamino)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2827752
CAS No.: 927576-51-0
M. Wt: 349.435
InChI Key: WUWDUOHODWVMBC-UHFFFAOYSA-N
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Description

8-(butylamino)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique structure, which includes a butylamino group, a dimethyl-oxobutyl side chain, and a tetrahydropurine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylamino)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine core is alkylated using butylamine under basic conditions to introduce the butylamino group.

    Side Chain Introduction: The 3,3-dimethyl-2-oxobutyl side chain is introduced through a nucleophilic substitution reaction, often using a suitable alkyl halide.

    Final Cyclization: The final step involves cyclization under acidic or basic conditions to form the tetrahydropurine structure.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the oxo group in the side chain, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of N-oxides or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of alkyl or acyl groups at specific positions on the purine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various enzymes and receptors, making it useful in the study of cellular processes and signaling pathways.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and neurological disorders, due to its ability to modulate biological targets.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(butylamino)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.

Uniqueness

Compared to these similar compounds, 8-(butylamino)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific side chains and functional groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and interact with diverse biological targets sets it apart from other purine derivatives.

Properties

IUPAC Name

8-(butylamino)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3/c1-7-8-9-18-15-19-13-12(14(24)21(6)16(25)20(13)5)22(15)10-11(23)17(2,3)4/h7-10H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWDUOHODWVMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1CC(=O)C(C)(C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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